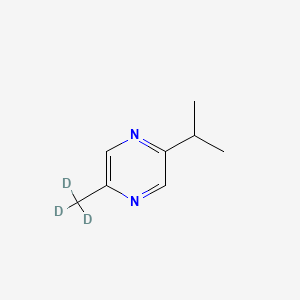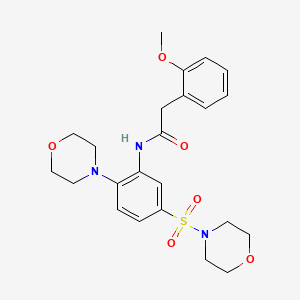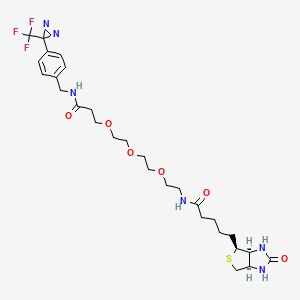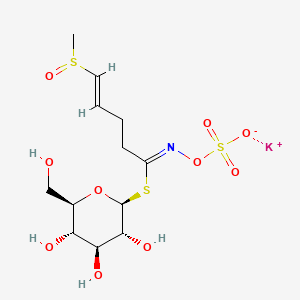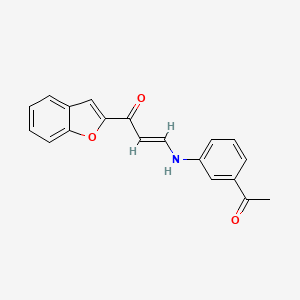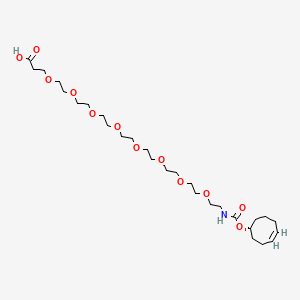
(R,E)-TCO-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-TCO-PEG8-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives It is characterized by the presence of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-TCO-PEG8-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The initial step involves the synthesis of TCO through a series of chemical reactions, including cyclization and isomerization processes.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of PEG react with the TCO derivative.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R,E)-TCO-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes and ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The PEG chain can undergo substitution reactions, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
(R,E)-TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility.
Industry: Applied in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of (R,E)-TCO-PEG8-acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The PEG chain enhances the solubility and stability of the compound, facilitating its transport and interaction with target molecules. The carboxylic acid group can form covalent bonds with amino acids in proteins, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
(R,E)-TCO-PEG4-acid: A similar compound with a shorter PEG chain.
(R,E)-TCO-PEG12-acid: A similar compound with a longer PEG chain.
(R,E)-TCO-PEG8-amine: A similar compound with an amine group instead of a carboxylic acid group.
Uniqueness
(R,E)-TCO-PEG8-acid is unique due to its specific PEG chain length and the presence of a carboxylic acid group. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C28H51NO12 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1 |
InChI Key |
LIPCJNZAKQKTRV-OQZKUQRLSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
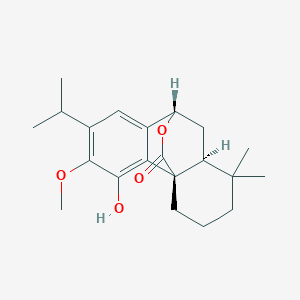
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

